5-(5-Chloro-2-thienyl)-2-methylpyridine
Description
5-(5-Chloro-2-thienyl)-2-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at the 2-position and a 5-chlorothiophene moiety at the 5-position. This structure combines aromatic pyridine and thiophene systems, conferring unique electronic and steric properties. The chloro and methyl substituents influence its reactivity, solubility, and biological activity, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c1-7-2-3-8(6-12-7)9-4-5-10(11)13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAUZTOTYBETJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-thienyl)-2-methylpyridine typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 2-methylpyridine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-2-thienyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or thioether.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
5-(5-Chloro-2-thienyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-thienyl)-2-methylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 5-(5-Chloro-2-thienyl)-2-methylpyridine with structurally related pyridine derivatives:
Key Findings from Research
Impact of Substituents on Bioactivity: In MAO-B inhibition studies, replacing fluorobenzyl groups with 2-methylpyridine (e.g., in compounds 4g, 4h, 4i) significantly reduced activity, likely due to increased polarity of the pyridine ring compared to aromatic fluorobenzyl moieties .
Synthetic Challenges: Derivatives like 5-chloro-2-(6-methylpyridazin-4-yl)thieno[3,2-b]pyridine (compound 37) were synthesized in 38% yield via Suzuki-Miyaura coupling, highlighting the difficulty of achieving high yields in thiophene-pyridine hybrid systems .
Physicochemical Properties :
- The chloro and methyl groups in this compound likely increase its molecular weight (compared to 2-methylpyridine) and reduce water solubility, a trend observed in halogenated pyridines .
Biological Activity
5-(5-Chloro-2-thienyl)-2-methylpyridine, identified by its CAS number 323594-95-2, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
- Molecular Formula : C10H8ClNS
- Molecular Weight : 209.7 g/mol
- Structure : The compound features a pyridine ring substituted with a chlorothienyl group and a methyl group, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thienyl and pyridine derivatives under controlled conditions. Common methods include:
- Refluxing in organic solvents : Utilizing solvents like dichloromethane or acetonitrile.
- Use of bases : Such as triethylamine to facilitate the reaction.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values suggest potent activity, although specific values need further investigation.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that may be attributed to its ability to induce apoptosis. Key findings include:
- Cell Lines Tested : L1210 mouse leukemia cells and human pancreatic cancer cells.
- Mechanism of Action : The compound appears to interfere with cellular proliferation pathways, potentially through the inhibition of specific enzymes involved in cell cycle regulation.
The biological activity of this compound is believed to stem from its interaction with molecular targets within cells:
- Enzyme Inhibition : It may inhibit key enzymes associated with metabolic pathways in bacteria and cancer cells.
- Receptor Interaction : The thienyl group could enhance binding affinity to certain receptors involved in signaling pathways.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against S. aureus (MIC = 64 µg/mL) |
| Study 2 | Anticancer Activity | Induced apoptosis in L1210 leukemia cells; IC50 values in nanomolar range |
| Study 3 | Mechanism Exploration | Suggested enzyme inhibition as a primary mechanism for observed activities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
